利鲁唑-13C,15N2

概述

描述

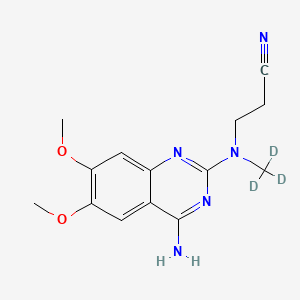

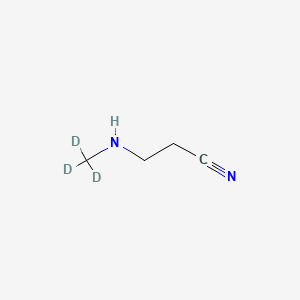

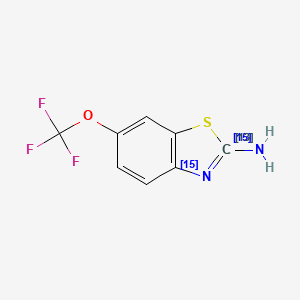

利鲁唑-13C,15N2 是抗惊厥药利鲁唑的标记版本,其中碳-13 和氮-15 同位素被掺入分子结构中。利鲁唑以其神经保护特性而闻名,主要用于治疗肌萎缩侧索硬化症 (ALS)。 标记化合物利鲁唑-13C,15N2 常作为质谱法中利鲁唑定量的内标 .

科学研究应用

利鲁唑-13C,15N2 由于其标记同位素在科学研究中得到广泛应用,这些同位素允许在各种研究中进行精确的定量和追踪。 它的一些应用包括:

化学: 用作质谱法中利鲁唑定量的内标。

生物学: 用于研究利鲁唑的代谢途径和药代动力学。

医学: 用于与神经保护作用和治疗 ALS 等神经退行性疾病相关的研究。

安全和危害

未来方向

Riluzole-13C,15N2 is intended for use as an internal standard for the quantification of riluzole by GC- or LC-MS . This suggests that it could be used in future research to better understand the pharmacokinetics and metabolism of Riluzole.

- Russak EM, et al. discussed the impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals .

- He Y, et al. studied how the neuroprotective agent riluzole potentiates postsynaptic GABA (A) receptor function .

- Thompson JM, et al. explored how small-conductance calcium-activated potassium (SK) channels in the amygdala mediate pain-inhibiting effects of clinically available riluzole in a rat model of arthritis pain .

作用机制

利鲁唑-13C,15N2 与利鲁唑一样,通过以下方式发挥作用:

抑制谷氨酸释放: 它阻断谷氨酸的突触前释放,减少兴奋性毒性。

使钠通道失活: 它使神经元电压门控钠通道失活,这有助于稳定神经元膜。

干扰细胞内事件: 它干扰兴奋性氨基酸受体处递质结合后的细胞内事件

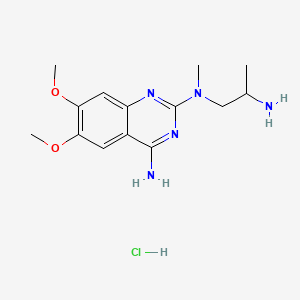

类似化合物:

利鲁唑: 利鲁唑-13C,15N2 的未标记版本,用于治疗 ALS。

SKF89976A 盐酸盐: 另一种具有抗惊厥特性的钠通道阻滞剂。

替加滨盐酸盐: 一种 GABA 摄取抑制剂,用于治疗癫痫

独特性: 利鲁唑-13C,15N2 的独特性在于其同位素标记,这允许在研究中进行精确的定量和追踪。 这使其成为药代动力学和代谢研究中不可或缺的工具,提供了未标记化合物无法获得的见解 .

生化分析

Biochemical Properties

Riluzole-13C,15N2, like its parent compound Riluzole, interacts with various enzymes and proteins. It acts by blocking the presynaptic release of glutamate, indirectly antagonizing glutamate receptors . This interaction with glutamate receptors and sodium channels plays a crucial role in its biochemical reactions .

Cellular Effects

Riluzole-13C,15N2 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . It also affects cellular metabolism by inhibiting GABA uptake .

Molecular Mechanism

The molecular mechanism of action of Riluzole-13C,15N2 involves its effects at the molecular level. It exerts its effects by binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Riluzole-13C,15N2 vary with different dosages in animal models

Metabolic Pathways

Riluzole-13C,15N2 is involved in several metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

准备方法

合成路线和反应条件: 利鲁唑-13C,15N2 的合成涉及将稳定同位素碳-13 和氮-15 掺入利鲁唑分子中反应条件通常涉及使用特定的试剂和催化剂以确保同位素的掺入 .

工业生产方法: 利鲁唑-13C,15N2 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和同位素标记。 生产通常在专门的设施中进行,这些设施配备了处理同位素标记的设备 .

化学反应分析

反应类型: 利鲁唑-13C,15N2 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成不同的氧化产物。

还原: 还原反应可以改变分子内的官能团。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 卤素和亲核试剂等试剂用于取代反应.

主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生羟基化衍生物,而取代可能会将新的官能团引入分子中 .

相似化合物的比较

Riluzole: The unlabeled version of Riluzole-13C,15N2, used in the treatment of ALS.

SKF89976A hydrochloride: Another sodium channel blocker with anticonvulsant properties.

Tiagabine hydrochloride: A GABA uptake inhibitor used in the treatment of epilepsy

Uniqueness: Riluzole-13C,15N2 is unique due to its isotopic labeling, which allows for precise quantification and tracking in research studies. This makes it an invaluable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with the unlabeled compound .

属性

IUPAC Name |

6-(trifluoromethoxy)-1,3-benzothiazol-2-(15N)amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5/h1-3H,(H2,12,13)/i7+1,12+1,13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTALBRSUTCGOEG-VUJIMZNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1OC(F)(F)F)S[13C](=[15N]2)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

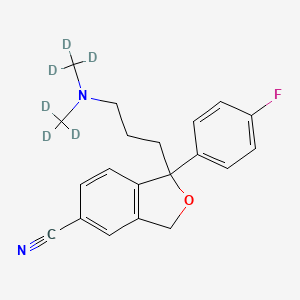

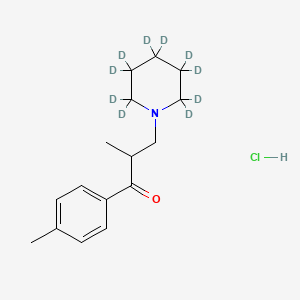

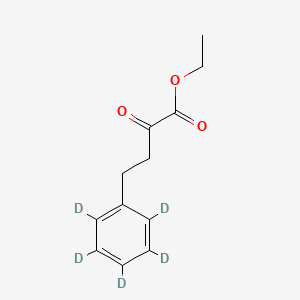

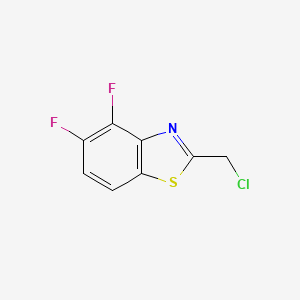

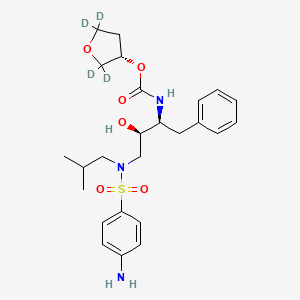

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B562692.png)